
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone
概要
説明
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, hydroxyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 4-methylacetophenone, the compound can be brominated using bromine in the presence of a Lewis acid catalyst like FeBr3. Subsequently, chlorination can be performed using chlorine gas in the presence of a catalyst such as AlCl3. The hydroxyl group can be introduced via a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
類似化合物との比較
Similar Compounds
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-: Similar structure but lacks the bromine and methyl groups.
Ethanone, 2-bromo-1-(4-methylphenyl)-: Similar structure but the bromine and chlorine positions are different.
Ethanone, 1-(4-methylphenyl)-: Lacks the bromine, chlorine, and hydroxyl groups.
Uniqueness
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
特性
CAS番号 |
571903-67-8 |
|---|---|
分子式 |
C9H8BrClO2 |
分子量 |
263.51 g/mol |
IUPAC名 |
1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-4-7(11)3-6(5(2)12)9(13)8(4)10/h3,13H,1-2H3 |
InChIキー |
HJJFLUHQISZXJY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1Br)O)C(=O)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


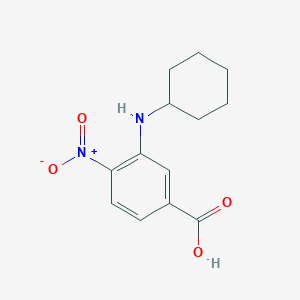
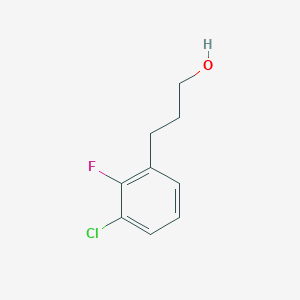
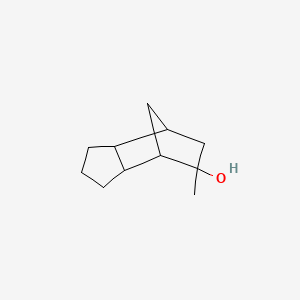




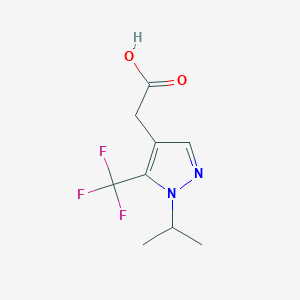
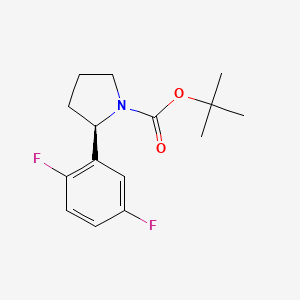

![Methyl 7-hydroxybenzo[b]thiophene-6-carboxylate](/img/structure/B8737306.png)

